molecular formula C19H24N2O3 B2793978 N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-phenyloxane-4-carboxamide CAS No. 1396884-83-5

N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-phenyloxane-4-carboxamide

Cat. No.: B2793978
CAS No.: 1396884-83-5
M. Wt: 328.412
InChI Key: MHSZHEXLUKUKKT-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-phenyloxane-4-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. The initial steps often include the formation of the pyrrole ring and the tetrahydropyran ring, followed by the introduction of the hydroxyethyl and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the pyrrole or tetrahydropyran rings.

    Substitution: Functional groups on the pyrrole or tetrahydropyran rings can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a fully saturated ring system.

Scientific Research Applications

N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-phenyloxane-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-sulfonamide
  • N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(phenylsulfonyl)propanamide

Uniqueness

N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-phenyloxane-4-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-21-11-5-8-16(21)17(22)14-20-18(23)19(9-12-24-13-10-19)15-6-3-2-4-7-15/h2-8,11,17,22H,9-10,12-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSZHEXLUKUKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2(CCOCC2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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